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Abstract
These application notes provide a comprehensive guide to the analytical techniques for the

successful identification and characterization of 4-Ethyloctane, a branched alkane. This

document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS)

and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary methods for the analysis of

volatile organic compounds. Furthermore, it includes tabulated quantitative data for quick

reference and a visual workflow to guide the analytical process.

Introduction
4-Ethyloctane (C10H22) is a saturated branched-chain hydrocarbon.[1] Accurate identification

and quantification of such compounds are crucial in various fields, including petrochemical

analysis, environmental monitoring, and as potential biomarkers in biological samples. Gas

Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and separation efficiency

for volatile compounds like 4-Ethyloctane, while Nuclear Magnetic Resonance (NMR)

spectroscopy provides detailed structural information for unambiguous identification.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethyloctane is presented in Table 1.
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Table 1: Physicochemical Properties of 4-Ethyloctane

Property Value Reference

Molecular Formula C10H22 [1][2]

Molecular Weight 142.28 g/mol [1][2]

CAS Number 15869-86-0 [1]

Boiling Point 163.6 °C at 760 mmHg [2]

Density 0.733 g/cm³ [2]

IUPAC Name 4-ethyloctane [1]

Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds. The following protocol is a general guideline and may require optimization based

on the specific sample matrix and instrumentation.

3.1.1. Experimental Protocol: GC-MS Analysis

Sample Preparation:

The sample preparation method depends on the matrix. For liquid samples like fuels or

solvents, a direct dilution with a volatile solvent (e.g., hexane or pentane) is typically sufficient.

For more complex matrices, headspace or solid-phase microextraction (SPME) techniques are

recommended to isolate volatile compounds.

Liquid Samples:

Accurately measure a known volume or weight of the sample.

Dilute the sample with high-purity hexane to a concentration suitable for GC-MS analysis.

Vortex the diluted sample to ensure homogeneity.
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Transfer an aliquot of the diluted sample into a 2 mL autosampler vial.

Headspace SPME (for solid or liquid matrices):

Place a known amount of the sample into a headspace vial.

Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) to allow volatile

compounds to partition into the headspace.

Expose a conditioned SPME fiber to the headspace for a defined period to adsorb the

analytes.

Retract the fiber and introduce it into the GC inlet for thermal desorption.

GC-MS Parameters:

The following are typical GC-MS parameters for the analysis of branched alkanes.

Table 2: Recommended GC-MS Parameters for 4-Ethyloctane Analysis
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Parameter Recommended Setting

Gas Chromatograph

Column
Non-polar column (e.g., DB-1, HP-5ms), 30 m x

0.25 mm ID, 0.25 µm film thickness

Inlet Temperature 250 °C

Injection Mode Split (e.g., 20:1) or Splitless

Carrier Gas Helium, constant flow rate of 1.0 mL/min

Oven Temperature Program
Initial temperature 40 °C, hold for 2 min, ramp to

250 °C at 10 °C/min, hold for 5 min

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Ionization Energy 70 eV

Mass Range m/z 40-300

Scan Mode Full Scan

Transfer Line Temperature 280 °C

Ion Source Temperature 230 °C

Data Analysis:

The identification of 4-Ethyloctane is based on its retention time and mass spectrum. The

Kovats retention index can be used for more reliable identification by comparing it with known

values on the same or similar stationary phases.

3.1.2. Quantitative Data: GC-MS

Table 3: Gas Chromatography and Mass Spectrometry Data for 4-Ethyloctane
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Parameter Value Reference

Kovats Retention Index

Standard non-polar column 952 - 961 [1]

Semi-standard non-polar

column
950.9 - 966.2 [1]

Standard polar column 952 [1]

Mass Spectrum (EI)

Top Peak (m/z) 57 [1]

2nd Highest Peak (m/z) 43 [1]

Other Key Fragments (m/z) 29, 41, 71, 85, 113

Note: The mass spectrum of branched alkanes is characterized by preferential fragmentation at

the branching point, leading to the formation of stable carbocations. The molecular ion peak

(m/z 142) for 4-Ethyloctane may be of low abundance or absent in the EI spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR are valuable for the characterization of 4-Ethyloctane.

3.2.1. Experimental Protocol: NMR Analysis

Sample Preparation:

Due to the volatility of 4-Ethyloctane, careful sample preparation is essential to prevent

evaporation.

Accurately weigh approximately 5-10 mg of 4-Ethyloctane for ¹H NMR and 20-50 mg for ¹³C

NMR.

Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar

organic molecules.
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Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry

vial.

Vortex the vial until the sample is completely dissolved.

Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

For precise chemical shift referencing, a small amount of an internal standard such as

tetramethylsilane (TMS) can be added.

Cap the NMR tube securely.

NMR Spectrometer Parameters:

The following are typical parameters for acquiring high-quality NMR spectra.

Table 4: Recommended NMR Spectrometer Parameters

Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency ≥ 400 MHz ≥ 100 MHz

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Pulse Angle 30-45° 30-45°

Acquisition Time 2-4 s 1-2 s

Relaxation Delay 1-5 s 2-5 s

Number of Scans 8-16 1024-4096

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.

Apply a baseline correction to ensure a flat baseline.
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Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm

for ¹³C) or the internal standard (TMS: 0 ppm).

For ¹H NMR, integrate the signals to determine the relative number of protons for each

resonance.

Identify and list the chemical shifts of all peaks.

3.2.2. Quantitative Data: NMR

While a specific ¹H NMR spectrum for 4-Ethyloctane is not readily available in the searched

literature, the expected chemical shifts and multiplicities can be predicted based on its structure

and comparison with similar compounds like 4-methyloctane. The ¹³C NMR data is available

from public databases.

Table 5: Predicted ¹H NMR and Experimental ¹³C NMR Data for 4-Ethyloctane

¹H NMR (Predicted)
¹³C NMR

(Experimental)

Assignment Chemical Shift (ppm) Multiplicity Carbon Atom

CH₃ (terminal) ~0.9 Triplet C1, C1'

CH₂ (chain) ~1.2-1.4 Multiplet C2, C2'

CH (branched) ~1.1-1.3 Multiplet C3, C3'

CH₂ (ethyl group) ~1.2-1.4 Multiplet C5

CH₃ (ethyl group) ~0.85 Triplet C4

Note: ¹³C NMR data obtained from PubChem.[1] ¹H NMR predictions are based on general

chemical shift ranges for alkanes and may vary.

Workflow for Identification
The following diagram illustrates a logical workflow for the identification of 4-Ethyloctane in an

unknown sample.
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Caption: Workflow for the identification of 4-Ethyloctane.

Conclusion
The analytical methods detailed in this document provide a robust framework for the

identification and characterization of 4-Ethyloctane. The combination of GC-MS for separation

and initial identification, supplemented with NMR spectroscopy for definitive structural
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confirmation, ensures accurate and reliable results. The provided protocols and data tables

serve as a valuable resource for researchers, scientists, and drug development professionals

working with volatile organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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